1-Amino-4-hydroxybutan-2-one

Overview

Description

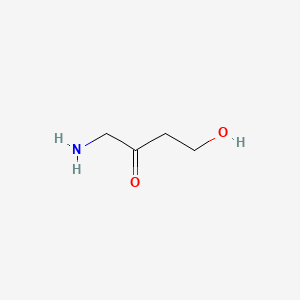

1-Amino-4-hydroxybutan-2-one is a chemical compound that has been identified as one of the major products from the hydrolysis of clavulanic acid . It is a metabolite and its chemical formula is C4H9NO2 .

Synthesis Analysis

The synthesis of 1-Amino-4-hydroxybutan-2-one involves the use of amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs). This process enables the asymmetric reductive amination of hydroxyl ketones to chiral amino alcohols . The AmDH from Geobacillus stearothermophilus (GsAmDH) was used as a template, and several variants with improved catalytic efficiency were obtained after three rounds of mutagenesis .Molecular Structure Analysis

The molecular structure of 1-Amino-4-hydroxybutan-2-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 15 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

1-Amino-4-hydroxybutan-2-one has been identified as one of the major products from the hydrolysis of clavulanic acid in acidic, alkaline, or neutral solution . In alkaline or neutral solution, the amino ketone is converted into other products, including two pyrazines .Scientific Research Applications

Hydrolysis of Clavulanic Acid

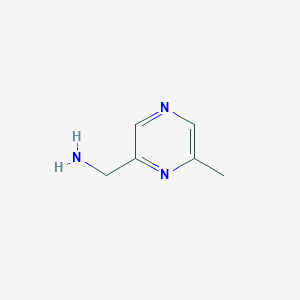

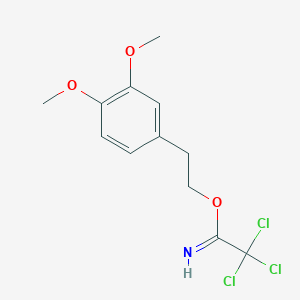

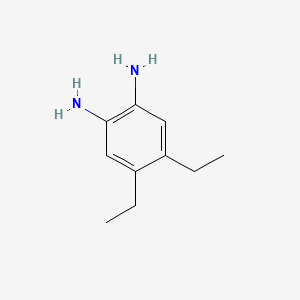

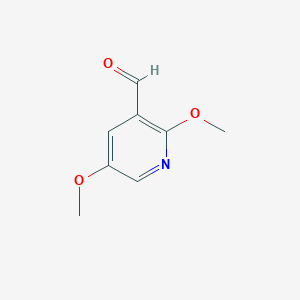

1-Amino-4-hydroxybutan-2-one has been identified as a major product in the hydrolysis of clavulanic acid under various conditions (acidic, alkaline, or neutral). This amino ketone transforms into other products in alkaline or neutral solution, including pyrazines like 2,5-bis(2-hydroxyethyl)pyrazine and 3-ethyl-2,5-bis(2-hydroxyethyl)pyrazine. The formation of these products offers insight into the hydrolysis process of clavulanic acid (Finn, Harris, Hunt, & Zomaya, 1984).

Determination in Urine

A method has been developed for determining 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in human urine. This involves isolation, solid-phase anion-exchange sample clean-up, and automated pre-column derivatization followed by fluorescence detection (Kline, Matuszewski, & Bayne, 1990).

Synthesis of Amino Acids

Research has explored the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, demonstrating a method for creating chiral building blocks crucial in drug development and industrial manufacturing (Hernández et al., 2017).

Pharmaceutical Analysis

There is an established high-performance liquid chromatographic (HPLC) assay for 4-amino-1-hydroxybutane-1, 1-diphosphonic acid in various pharmaceutical formulations. This method requires pre-column derivatization for UV detection of the analyte, enhancing the specificity and sensitivity of pharmaceutical analysis (De Marco, Biffar, Reed, & Brooks, 1989).

Epoxyalcohol Route in Drug Synthesis

A stereoselective synthesis approach has been developed based on 1,4-diamino-2-hydroxybutane structure, useful in creating hydroxyethylene dipeptide isosteres for HIV-protease inhibitors. This approach demonstrates the versatility of 1-amino-4-hydroxybutan-2-one in synthesizing key intermediates for potent medical treatments (Benedetti, Berti, & Norbedo, 2002).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

1-amino-4-hydroxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYVTWYOQHMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538506 | |

| Record name | 1-Amino-4-hydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-hydroxybutan-2-one | |

CAS RN |

87395-84-4 | |

| Record name | 1-Amino-4-hydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

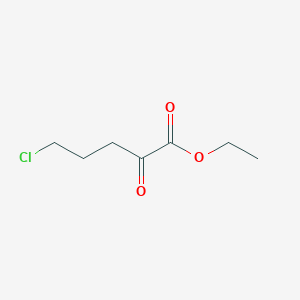

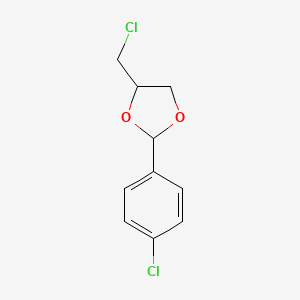

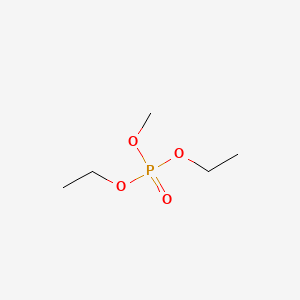

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)